molecular formula C13H19Cl2NO B1424557 4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219981-15-3

4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1424557
CAS No.: 1219981-15-3
M. Wt: 276.2 g/mol
InChI Key: VANJXGFSWXLVQS-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride is a synthetic organic compound frequently employed in scientific research, particularly in medicinal chemistry and pharmacology. It serves as a building block or intermediate for developing novel pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-chlorophenol with 2-chloroethylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride is widely used in scientific research for its versatility as a chemical intermediate. Its applications include:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the development of biochemical assays and probes.

    Medicine: Investigated for its potential therapeutic properties in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through specific pathways, which can include inhibition or activation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride
  • 4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride

Uniqueness

4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological activities, making it valuable for specific research applications.

Properties

IUPAC Name

4-[2-(4-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANJXGFSWXLVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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